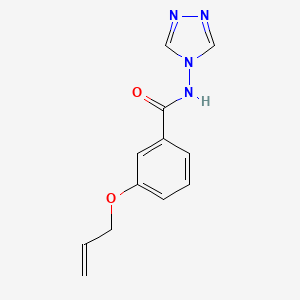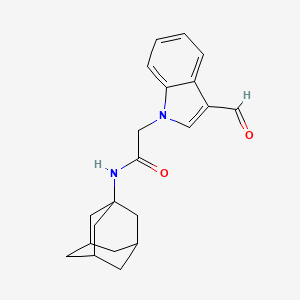
N-(4-methoxyphenyl)-3-(4-methylphenyl)propanamide
Übersicht
Beschreibung
N-(4-methoxyphenyl)-3-(4-methylphenyl)propanamide, commonly known as Mephenoxalone, is a synthetic compound that belongs to the class of muscle relaxants. It is a potent skeletal muscle relaxant that is widely used in laboratory experiments to study the mechanism of muscle relaxation. Mephenoxalone is a non-opioid drug that does not cause sedation or addiction, making it a safe alternative to other muscle relaxants.
Wirkmechanismus
Mephenoxalone acts by inhibiting the release of calcium ions from the sarcoplasmic reticulum, which is necessary for muscle contraction. It also enhances the uptake of calcium ions by the sarcoplasmic reticulum, leading to muscle relaxation. Mephenoxalone does not act directly on the muscle fibers but rather acts on the nervous system to induce muscle relaxation.
Biochemical and Physiological Effects
Mephenoxalone has several biochemical and physiological effects, including muscle relaxation, sedation, and analgesia. It also has anticonvulsant properties and can be used to treat seizures. Mephenoxalone does not affect the cardiovascular system and does not cause respiratory depression, making it a safe alternative to other muscle relaxants.
Vorteile Und Einschränkungen Für Laborexperimente
Mephenoxalone has several advantages for laboratory experiments, including its potent muscle relaxant properties, its non-opioid nature, and its safety profile. However, it has some limitations, including its short half-life, which requires frequent dosing, and its limited solubility in aqueous solutions.
Zukünftige Richtungen
Several future directions for research on Mephenoxalone include investigating its effects on different types of muscle fibers, studying its effects on neuromuscular transmission in disease states, and exploring its potential as a treatment for muscle spasms and spasticity. Further research is also needed to investigate the long-term effects of Mephenoxalone on muscle function and to develop more potent and selective muscle relaxants.
Conclusion
Mephenoxalone is a synthetic compound that has potent muscle relaxant properties and is widely used in scientific research. It acts by inhibiting the release of calcium ions from the sarcoplasmic reticulum, leading to muscle relaxation. Mephenoxalone has several advantages for laboratory experiments, including its safety profile and non-opioid nature, but also has some limitations, including its short half-life and limited solubility. Further research is needed to investigate the potential of Mephenoxalone as a treatment for muscle spasms and spasticity and to develop more potent and selective muscle relaxants.
Wissenschaftliche Forschungsanwendungen
Mephenoxalone is widely used in scientific research to study the mechanism of muscle relaxation. It is used to investigate the effects of various drugs on muscle relaxation and to study the biochemical and physiological effects of muscle relaxation. Mephenoxalone is also used to study the effects of muscle relaxants on neuromuscular transmission and to investigate the role of calcium ions in muscle contraction.
Eigenschaften
IUPAC Name |
N-(4-methoxyphenyl)-3-(4-methylphenyl)propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19NO2/c1-13-3-5-14(6-4-13)7-12-17(19)18-15-8-10-16(20-2)11-9-15/h3-6,8-11H,7,12H2,1-2H3,(H,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RXCHVVHYGFDYKX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CCC(=O)NC2=CC=C(C=C2)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-{4-[2-(3-methylpiperidin-1-yl)ethoxy]phenyl}ethanone hydrochloride](/img/structure/B4410086.png)
![4-[(ethylsulfonyl)amino]-N-(1-phenylethyl)benzamide](/img/structure/B4410087.png)

![N-{3-[(2,3-dichlorobenzyl)oxy]phenyl}acetamide](/img/structure/B4410110.png)
![{2-[(4-methylphenyl)thio]ethyl}(tetrahydrofuran-2-ylmethyl)amine hydrochloride](/img/structure/B4410126.png)
![1-[2-(5-methyl-2-nitrophenoxy)ethyl]piperidine hydrochloride](/img/structure/B4410133.png)
![1-{4-[4-(2,6-dimethylmorpholin-4-yl)butoxy]-3-methoxyphenyl}ethanone hydrochloride](/img/structure/B4410134.png)


![4-[3-(2-methoxy-4-propylphenoxy)propyl]morpholine hydrochloride](/img/structure/B4410151.png)
![4-{2-[2-(3-propoxyphenoxy)ethoxy]ethyl}morpholine hydrochloride](/img/structure/B4410173.png)

![3-methyl-N-{4-[(2-methyl-1-piperidinyl)carbonyl]phenyl}benzamide](/img/structure/B4410180.png)
![2-[(5-chloro-2-methoxybenzyl)amino]-2-methyl-1-propanol hydrochloride](/img/structure/B4410187.png)